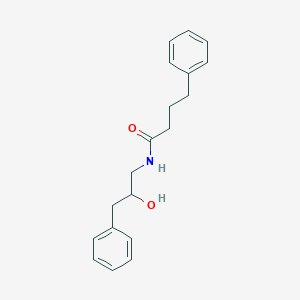![molecular formula C9H9ClF3N B2425338 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine CAS No. 1270349-21-7](/img/structure/B2425338.png)
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine” is a chemical compound with the linear formula C9H10Cl2F3N . It is also known as “®-1-(3-chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride” and has a molecular weight of 260.09 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using single crystal XRD and DFT . The stability of the molecule arises from hyper-conjugative interaction and charge delocalization .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación
Antiamoebic Activity
A study by Zaidi et al. (2015) synthesized a series of chalcones possessing N-substituted ethanamine, showing promising antiamoebic activity against Entamoeba histolytica and exhibiting cytotoxicity on non-small cell lung cancer cells. This suggests potential applications in treating amoebic infections and cancer research (Zaidi et al., 2015).
Analgesic and Antiinflammatory Activity
Research by Mosti et al. (1990) on compounds including 2-(1-phenyl-1H-indazol-4-yl)ethanamines indicated appreciable analgesic activity in mice and moderate antiinflammatory activity in rats. This points towards potential applications in pain management and inflammation control (Mosti et al., 1990).
Antitumor Activity
Maftei et al. (2016) discussed the design and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, assessing their in vitro anti-cancer activity. This highlights the compound's potential in cancer research and therapy (Maftei et al., 2016).
Photolysis Research
A study by Platz et al. (1991) explored the photolysis of diazirines related to 3-aryl-3-(trifluoromethyl)diazirines, providing insights into their chemical behavior and potential applications in photochemistry (Platz et al., 1991).
Ligand Synthesis and Characterization
Research by Canary et al. (1998) described the synthesis of ligands including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine. These studies contribute to the understanding of chiral complexes and their potential applications in catalysis and material science (Canary et al., 1998).
Bienzyme Cascade System for Painkillers
Lu et al. (2022) reported on the efficient synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine for painkillers using a bienzyme cascade system. This highlights the compound's relevance in pharmaceutical synthesis (Lu et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds with a trifluoromethylphenyl structure have been used in the pharmaceutical and agrochemical industries . For instance, some derivatives have shown potent analgesic efficacy .
Mode of Action
It’s worth noting that related compounds have been found to display pain-relieving effects in the presence of naloxone
Biochemical Pathways
Related compounds have been found to depress peripheral and centrally mediated pain by opioid independent systems . This suggests that these compounds may influence pain signaling pathways, but the exact mechanisms remain to be elucidated.
Result of Action
Related compounds have shown potent analgesic efficacy, suggesting that they may have similar effects .
Action Environment
One source suggests that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially affect its stability.
Análisis Bioquímico
Biochemical Properties
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine can participate in reactions at the benzylic position . It can undergo free radical bromination, nucleophilic substitution, and oxidation . The compound can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that the compound can participate in free radical reactions
Propiedades
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKYTPNAHAITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1270349-21-7 |
Source


|
| Record name | 1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2425256.png)



![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2425262.png)
![(4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2425263.png)



![[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B2425269.png)


![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2425273.png)
